molecular formula C8H7FN2O2 B14326623 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 111854-27-4

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14326623
CAS No.: 111854-27-4
M. Wt: 182.15 g/mol
InChI Key: RJIKAUWQCGLRKV-UHFFFAOYSA-N
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Description

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with a pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethenylation: The ethenyl groups can be introduced via a Heck reaction or Wittig reaction using appropriate alkenyl halides or phosphonium ylides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of palladium or other transition metal catalysts.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets. For instance:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: Inhibition or activation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1,3-Diethenyl-2,4(1H,3H)-dione: Similar structure but lacks the fluorine atom.

Uniqueness

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethenyl and fluorine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

111854-27-4

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

1,3-bis(ethenyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H7FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h3-5H,1-2H2

InChI Key

RJIKAUWQCGLRKV-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=C(C(=O)N(C1=O)C=C)F

Origin of Product

United States

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